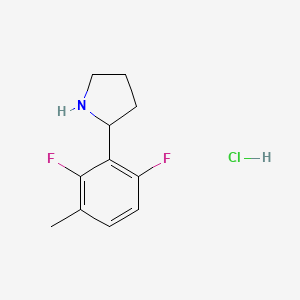

(5-Chloro-2-methoxy-4-methylphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Chloro-2-methoxy-4-methylphenyl)methanol is a useful research compound. Its molecular formula is C9H11ClO2 and its molecular weight is 186.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

(5-Chloro-2-methoxy-4-methylphenyl)methanol serves as a precursor in the synthesis of complex organic compounds. For example, studies have demonstrated the utility of methoxylated compounds in the preparation of agrochemicals or medicinal compounds. The reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol highlights the role of methoxylated compounds in generating useful adducts for such applications (Ghelfi et al., 2003).

Methanol as a Solvent and Reagent

The compound , through its methoxy group, underlines the importance of methanol in organic synthesis and as a sustainable feedstock. Methanol is widely used as a common solvent and a cost-effective reagent for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, crucial in drug discovery and organic synthesis. The synthesis of C-, N-, and O-methylated products, where methoxy groups play a significant role, is central to creating a large number of natural products and chemicals (Natte et al., 2017).

Catalysis and Reaction Mechanisms

Methoxylated phenyl compounds, similar to this compound, are used in studies exploring methanolysis reactions and catalysis. For instance, the La3+-catalyzed methanolysis of certain methylphosphonothioates showcases the potential of methanol and methoxylated intermediates in catalytic processes, possibly offering methodologies for environmental decontamination and chemical synthesis (Dhar et al., 2011).

Material Science and Engineering

In material science, the study of surface methoxy groups on acidic zeolite catalysts, relevant to the decomposition of methanol to hydrocarbons, provides insights into the role of organic impurities in methanol. This research could help in understanding the effects of methoxylated compounds on catalytic efficiency and selectivity in hydrocarbon formation, which is key for the development of new catalytic materials and processes (Jiang et al., 2006).

Mechanism of Action

Mode of Action

Similar compounds have been known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s worth noting that benzylic compounds can participate in various reactions, potentially affecting multiple pathways .

Properties

IUPAC Name |

(5-chloro-2-methoxy-4-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4,11H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELCISHVAMZXLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)CO)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2745986.png)

![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B2745995.png)

![N-mesityl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2745997.png)

![Methyl 3-[({[6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B2746001.png)

![1-methyl-3-(2-methylpropyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2746004.png)